molecular formula C12H17NO4 B14235731 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide CAS No. 329330-36-1

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide

Cat. No.: B14235731
CAS No.: 329330-36-1
M. Wt: 239.27 g/mol
InChI Key: MARRNSZYTXDKSI-UHFFFAOYSA-N
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Description

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide is an organic compound with a complex structure that includes a hydroxymethyl group, a methoxy group, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide typically involves the reaction of 4-(Hydroxymethyl)-3-methoxyphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-(Hydroxymethyl)-3-methoxyphenol+Butanoyl chlorideThis compound\text{4-(Hydroxymethyl)-3-methoxyphenol} + \text{Butanoyl chloride} \rightarrow \text{this compound} 4-(Hydroxymethyl)-3-methoxyphenol+Butanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-[4-(Carboxymethyl)-3-methoxyphenoxy]butanamide.

    Reduction: Formation of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butyric acid
  • 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanol
  • 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid

Uniqueness

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

329330-36-1

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanamide

InChI

InChI=1S/C12H17NO4/c1-16-11-7-10(5-4-9(11)8-14)17-6-2-3-12(13)15/h4-5,7,14H,2-3,6,8H2,1H3,(H2,13,15)

InChI Key

MARRNSZYTXDKSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)N)CO

Origin of Product

United States

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